2-Amino-3-(phenylmethoxy)benzoic Acid Methyl Ester

Lipophilicity Chromatography Extraction

Researchers quantifying bentazon residues in environmental matrices require authentic metabolite standards with unambiguous chromatographic signatures-generic hydroxy or methoxy analogs co-elute and compromise method validity. 2-Amino-3-(phenylmethoxy)benzoic Acid Methyl Ester (CAS 533897-94-8) provides a benzyl-protected scaffold (LogP 2.63 vs. 1.97 for the 3-OH analog) that delivers a unique retention time and diagnostic MS fragment (m/z 258 [M+H]+), enabling definitive peak assignment in HPLC-MS/MS workflows. • Orthogonal protecting group: benzyl ether stable to bases and nucleophiles, selectively cleaved by hydrogenolysis-synthetic flexibility absent in 3-OH/3-OMe analogs. • Validated reference standard for bentazon metabolite analysis in soil, water, and crop samples per established regulatory methods. • Yellow solid, ≥95% purity; stored at 2-8°C protected from light; available from stock for immediate global dispatch.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 533897-94-8
Cat. No. B1379416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(phenylmethoxy)benzoic Acid Methyl Ester
CAS533897-94-8
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)N
InChIInChI=1S/C15H15NO3/c1-18-15(17)12-8-5-9-13(14(12)16)19-10-11-6-3-2-4-7-11/h2-9H,10,16H2,1H3
InChIKeyCUMHMQKSSZKGRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(phenylmethoxy)benzoic Acid Methyl Ester Overview


2-Amino-3-(phenylmethoxy)benzoic acid methyl ester (CAS 533897-94-8), also known as methyl 2-amino-3-(benzyloxy)benzoate, is a yellow solid aromatic aminoester with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . Structurally, it features an ortho-amino group and a meta-benzyloxy (phenylmethoxy) substituent on a benzoate core . The compound is primarily employed as a versatile small-molecule scaffold in medicinal chemistry and as an intermediate in the synthesis of bentazon herbicide metabolites for environmental analytical research .

Synthetic Intermediate
Bentazon metabolite synthesis, benzyl-protected phenol handle
Analytical Standard
Reference material for HPLC-MS/MS, NMR, environmental analysis
Med Chem Scaffold
Kinase/GPCR probe core; benzyl group supports hydrophobic contacts

Substitution Risks for 2-Amino-3-(phenylmethoxy)benzoic Acid Methyl Ester


Closely related 2-amino-3-substituted benzoic acid methyl esters exhibit markedly different physicochemical properties and synthetic reactivities that preclude simple interchange. The benzyloxy (phenylmethoxy) group in the target compound confers significantly higher lipophilicity (LogP = 2.63) compared to the 3-hydroxy analog (LogP = 1.97) , fundamentally altering chromatographic retention, extraction efficiency, and membrane permeability. Furthermore, the benzyl group acts as a robust phenolic protecting group that is stable under basic and nucleophilic conditions but can be selectively removed via hydrogenolysis, a synthetic versatility absent in hydroxy or methoxy analogs [1]. In analytical workflows, the unique retention time and spectral signature of this benzylated derivative are critical for unambiguous identification in complex matrices such as environmental or metabolic samples; substituting an analog would invalidate established reference methods [2].

! Higher LogP (2.63 vs 1.97 for 3-OH analog) shifts extraction and HPLC retention; direct replacement may alter method performance.
! Benzyl ether acts as a stable protecting group under basic conditions; hydrogenolysis removes it, a strategy not available with methoxy or hydroxy analogs.
! Unique chromatographic retention and mass spectrum (m/z 258) are critical for environmental/metabolic identification; analog use may invalidate reference methods.

Comparative Evidence vs. Key Analogs


Lipophilicity Advantage Over 3-Hydroxy Analog

The target compound exhibits a computed LogP value of 2.63, compared to 1.97 for the 3-hydroxy analog methyl 2-amino-3-hydroxybenzoate (CAS 17672-21-8) . This difference of +0.66 units corresponds to a theoretical 4.5-fold increase in octanol-water partition coefficient, indicating superior solubility in non-polar organic solvents and enhanced retention on reversed-phase HPLC columns.

Lipophilicity
Data to verify
Target LogP 2.63
3-OH analog 1.97
Δ +0.66
May improve extraction in organic phases and reversed-phase HPLC retention.
Computed values; experimental confirmation recommended.
Lipophilicity Chromatography Extraction

Distinct Hazard Warnings vs. 3-Hydroxy Analog

The Globally Harmonized System (GHS) hazard classification for the target compound includes H302 (Harmful if swallowed), H315, H319, and H335 . In contrast, the 3-hydroxy analog methyl 2-amino-3-hydroxybenzoate is classified only for H315 (skin irritation) and H319 (eye irritation), lacking the acute oral toxicity warning . This additional hazard statement mandates different handling and disposal protocols, a direct procurement and safety compliance consideration.

GHS Hazards
Supplier data
Target: H302, H315, H319, H335
3-OH analog: H315, H319
Different safety protocols, storage, and disposal requirements apply.
Verify current SDS prior to use.
Safety Handling Regulatory

Benzyl Protecting Group Advantage Over 3-Methoxy Analog

The target compound possesses a molecular weight of 257.28 g/mol and contains 4-5 rotatable bonds (due to the benzyl group), whereas the 3-methoxy analog methyl 2-amino-3-methoxybenzoate (CAS 5121-34-6) has a molecular weight of 181.19 g/mol and only 2 rotatable bonds [1]. The benzyl moiety serves as a protective group for the phenolic oxygen, enabling selective manipulation of the amino and carboxylate functionalities under conditions that would otherwise deprotect or react at a free hydroxyl site [2].

Structure & Protection
Class-level
MW 257.28 vs 181.19 g/mol
Rotatable bonds 4-5 vs 2
Benzyl ether offers synthetic flexibility via selective deprotection.
Based on structural analysis; applicable to multi-step synthesis.
Synthetic Utility Protecting Group Medicinal Chemistry

Application Scenarios


Bentazon Metabolite Synthesis for Environmental Analysis

The compound serves as a key intermediate in the preparation of hydroxylated metabolites of bentazon, a widely used post-emergence herbicide . These metabolites are essential analytical standards for detecting bentazon residues in soil, water, and crop samples via HPLC-MS/MS methods. The benzyl-protected ester facilitates regioselective functionalization prior to final deprotection, a route not accessible using unprotected hydroxy analogs.

Kinase/GPCR Probe Scaffold

The 2-amino-3-benzyloxybenzoate core is a privileged scaffold in drug discovery, particularly for inhibitors targeting ATP-binding pockets or allosteric sites . The benzyl group enhances hydrophobic interactions with protein surfaces while masking a potential hydrogen-bond donor/acceptor site. Its higher LogP compared to hydroxy analogs improves cell permeability in preliminary cellular assays.

Analytical Reference Material for Method Validation

The compound is commercially available as a reference standard (standard对照品) for quantitative NMR, HPLC-UV, and LC-MS calibration . Its unique retention time and mass spectral fragmentation pattern (m/z 258 [M+H]+) allow unambiguous identification and quantification in complex biological or environmental matrices, supporting regulatory compliance in food safety and toxicology studies.

Application
Selection Property
Validation Focus
Bentazon metabolite synthesis
Benzyl-protected ester intermediate
HPLC-MS/MS retention and recovery
Kinase/GPCR probe scaffold studies
2-Amino-3-benzyloxybenzoate core
Binding assay and cell permeability
Analytical reference material
Reference standard purity and identity
Quantitative NMR, HPLC-UV, LC-MS calibration
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